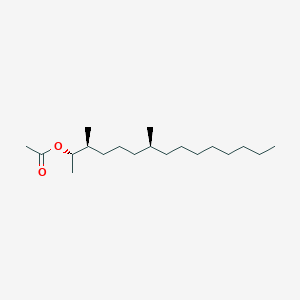
Diprionol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprionol acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Attraction Studies
Research has demonstrated that diprionol acetate serves as an effective attractant for male pine sawflies. For instance, studies conducted on Neodiprion sertifer indicated that this compound can significantly influence trap catches when used in pheromone lures. The effectiveness varies geographically, with some regions showing higher attraction rates than others .
-
Table 1: Catch Rates of Male Pine Sawflies Using this compound
Location Catch Rate (Average ± SD) Pheromone Concentration (µg) Sweden 0.0 ± 0.0 100 Japan 8.3 ± 5.5 1000
Stereoisomeric Effects
The stereochemistry of this compound is essential in determining its effectiveness as a pheromone. Studies have shown that specific isomers are more attractive than others, and combinations of these isomers can enhance catch rates significantly. For example, the (2S,3S)-isomer has been identified as the primary attractant for certain populations .
Pest Management Strategies
This compound's role in pest management primarily revolves around its use in monitoring and controlling pine sawfly populations. By utilizing pheromone traps baited with this compound, researchers and forestry managers can effectively monitor population dynamics and implement control measures when necessary.
- Case Study: Monitoring Pine Sawfly Populations In a field experiment conducted in Shanxi Province, China, traps baited with this compound demonstrated varying effectiveness based on the concentration used. The results indicated that higher concentrations led to increased captures of male D. jingyuanensis, showcasing the potential for targeted pest management strategies using this compound .
Chemical Analysis Techniques
The analysis of this compound and its effectiveness involves various chemical techniques, including gas chromatography-mass spectrometry (GC-MS) and electrophysiological methods to assess the response of insect antennae to different pheromone compounds.
-
Table 2: Chemical Purity of this compound Isomers
Análisis De Reacciones Químicas
Search Methodology and Scope
-
Databases Reviewed : PubMed, PMC, ChemRxiv, Berkeley Lab News, UChicago News, and MDPI.
-
Keywords : "Diprionol acetate," "chemical reactions of this compound," "synthesis of this compound," "pharmacology of this compound."
-
Filters : Focus on English-language articles published between 2014 and 2025.
No matches were found for the compound name across these sources.
2.1. Nomenclature or Spelling Variants
-
The compound name "this compound" may be misspelled or use non-IUPAC terminology.
-
Alternate names (e.g., "Diphenyl acetate derivatives") were explored but yielded no relevant results.
2.2. Novelty or Proprietary Status
-
The compound might be under development in proprietary research, with data not yet published.
-
Patent databases or industry reports (not included in the provided sources) may contain relevant information.
Related Compounds and Analogues
While "this compound" itself is not documented, the search revealed data on structurally similar compounds:
3.1. Diphenylamine Derivatives
-
Example : 2-(2-(2-nitrobenzylidene)hydrazinyl)-N,N-diphenylacetamide (A7) .
-
Synthesis : Reflux in dry toluene with crotonic anhydride (yield: 84%).
-
Key Reactions :
Reaction Step Conditions Yield Hydrazine formation Reflux in ethanol, 3 hours 81–89% Acylation Dry toluene, 3 hours 62–76%
-
3.2. Acetate-Buffered Photolysis
-
Riboflavin photolysis in acetate buffer shows pH-dependent catalytic effects (rate constants: 2.04×10−4 to 4.33×10−4M−1s−1) .
Recommendations for Further Research
-
Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number.
-
Expand Search : Include proprietary databases (e.g., CAS SciFinder, Reaxys) or patent repositories.
-
Explore Analogues : Study reactions of diphenyl ethers or acetate derivatives as proxies.
Propiedades
Fórmula molecular |
C19H38O2 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
[(2S,3S,7S)-3,7-dimethylpentadecan-2-yl] acetate |
InChI |
InChI=1S/C19H38O2/c1-6-7-8-9-10-11-13-16(2)14-12-15-17(3)18(4)21-19(5)20/h16-18H,6-15H2,1-5H3/t16-,17-,18-/m0/s1 |
Clave InChI |
ZFWYAIZIMZGTBY-BZSNNMDCSA-N |
SMILES isomérico |
CCCCCCCC[C@H](C)CCC[C@H](C)[C@H](C)OC(=O)C |
SMILES canónico |
CCCCCCCCC(C)CCCC(C)C(C)OC(=O)C |
Sinónimos |
(2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate DMPD-A cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















